N,N'-Diphenylphthaldiamide
Overview
Description
N,N'-Diphenylphthaldiamide is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to several other compounds that have been synthesized and characterized, such as N,N'-diphenylisophthalamide and its derivatives. These compounds are known for their intermolecular interactions, which have been analyzed through techniques like single-crystal X-ray diffraction and molecular orbital calculations .
Synthesis Analysis
The synthesis of compounds related to N,N'-Diphenylphthaldiamide often involves condensation reactions. For instance, the synthesis of N-diphenyl-N'-(biphenyl-4-carbonyl) thiocarbamide and N,N-diphenyl-N'-(4-chlorobenzoyl) thiocarbamide was achieved through the condensation of isothiocyanates with diphenylamine . Another related compound, a novel long-chain acyclic phosphazene, was synthesized via a Staudinger reaction involving N,N'-dimethyl-N,N'-bis(diphenylphosphino)ethylenediamine and phosphoryl azide .
Molecular Structure Analysis
The molecular structure of compounds in the N,N'-Diphenylphthaldiamide family has been extensively studied using X-ray crystallography. For example, the crystal structure of N-(diphenylphosphoryl)benzamide revealed a polymeric frame formed by N-H...O type hydrogen bonds . Similarly, the crystal structure of N,N,N',N'-tetraethylphthaldiamide complexed with pentachlorophenol was determined, showing non-symmetric molecules and hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of N,N'-Diphenylphthaldiamide-related compounds has been explored in various studies. For instance, the reactivity of N-(3-nitrophenyl)phthalimide and N-(3,5-dinitrophenyl)phthalimide was investigated, revealing that these molecules form a three-dimensional framework and chains of rings, respectively, through hydrogen bonding and dipolar interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-Diphenylphthaldiamide and its analogs have been characterized using different spectroscopic and computational methods. Vibrational spectral analysis of N,N-Diphenyl Formamide, a related molecule, was carried out using Raman and infrared spectroscopy, and its molecular structure, NMR, UV-VIS spectra, and thermodynamic properties were evaluated using density functional theory (DFT) . Additionally, the cytotoxicity, DNA damage, and cell cycle arrest properties of certain thiocarbamide derivatives were assessed, showing promising activity against various cancer cell lines .
Scientific Research Applications
Crystal Chemistry and Molecular Interactions
N,N'-Diphenylphthaldiamide and its related compounds have been studied for their crystal chemistry and molecular interactions. Malone et al. (1997) explored the synthesis, characterization, and crystal chemistry of N,N'-diphenylisophthalamide, emphasizing the significance of intermolecular interactions revealed through X-ray diffraction and molecular orbital calculations. These findings are vital for understanding the material's structural properties and potential applications in crystal engineering and materials science (Malone et al., 1997).
Environmental Impact and Degradation
The environmental impact and degradation of related phthalate compounds have been a topic of interest. Yuan et al. (2002) measured concentrations and microbial degradation rates of various phthalate esters, including diphenyl phthalate, in river sediments in Taiwan. Their findings on aerobic and anaerobic degradation rates are crucial for understanding the environmental fate of these compounds (Yuan et al., 2002).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or proposing future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
properties
IUPAC Name |
1-N,2-N-diphenylbenzene-1,2-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(24)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYACJWRVLBPZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167827 | |
Record name | N,N'-Diphenylphthaldiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalanilide | |
CAS RN |
16497-41-9 | |
Record name | N1,N2-Diphenyl-1,2-benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16497-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Diphenylphthaldiamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016497419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Diphenylphthaldiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diphenylphthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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